1H-Imidazole-4,5-dicarboxamide

Description

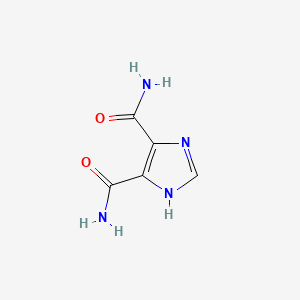

Structure

3D Structure

Propriétés

IUPAC Name |

1H-imidazole-4,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4(10)2-3(5(7)11)9-1-8-2/h1H,(H2,6,10)(H2,7,11)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWAARLSYSBVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232109 | |

| Record name | Glycarbylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-39-6 | |

| Record name | 1H-Imidazole-4,5-dicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycarbylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycarbylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Imidazole 4,5 Dicarboxamide and Its Derivatives

Precursor Compounds and Starting Materials

The synthesis of 1H-imidazole-4,5-dicarboxamide and its derivatives relies on several key precursor compounds and strategic pathways. These foundational molecules provide the necessary imidazole (B134444) core, which is subsequently functionalized to yield the desired dicarboxamide structures.

Imidazole-4,5-dicarboxylic Acid (IDA) as a Key Intermediate

Imidazole-4,5-dicarboxylic acid (IDA) stands out as a pivotal intermediate in the synthesis of this compound. The dicarboxylic acid scaffold of IDA is readily derivatized with amines to form the corresponding dicarboxamides. nih.gov This reactivity makes it a versatile building block for creating libraries of imidazole-4,5-dicarboxamide derivatives. nih.gov

One established method for synthesizing IDA involves the reaction of tartaric acid dinitrate with ammonia (B1221849) and formaldehyde (B43269) in an aqueous solution. google.com Another significant route is the oxidation of benzimidazole (B57391). google.com This can be achieved using oxidizing agents such as potassium dichromate or potassium permanganate. google.com A more recent method involves the oxidation of benzimidazole or 2-methylbenzimidazole (B154957) with a hydrogen peroxide solution under acidic conditions, which can produce IDA derivatives in high yields. nih.gov

| Starting Material | Reagents | Product | Yield |

| d-Tartaric acid | 1. Nitric acid, Fuming nitric acid, Sulfuric acid 2. Ammonia, Formaldehyde, Hydrochloric acid | Imidazole-4,5-dicarboxylic acid | - |

| Benzimidazole / 2-Methylbenzimidazole | Hydrogen peroxide, Sulfuric acid | Imidazole-4,5-dicarboxylic acid / 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | 80% |

Diaminomaleonitrile (B72808) (DAMN) Pathway

Diaminomaleonitrile (DAMN) serves as a crucial starting material in an alternative pathway to imidazole derivatives, which can then be converted to the target dicarboxamides. The reaction of DAMN with trialkyl orthoesters, such as trimethyl orthobutyrate, in the presence of an acid catalyst, yields the corresponding 2-substituted-imidazole-4,5-dicarbonitrile. quickcompany.in

This dicarbonitrile intermediate is then subjected to hydrolysis, typically using a strong acid like 6N hydrochloric acid, to convert the nitrile groups into carboxylic acid groups, thus forming the imidazole-4,5-dicarboxylic acid derivative. quickcompany.in This diacid can then be esterified and subsequently reacted with amines to produce the final this compound derivatives. quickcompany.in A one-pot synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives can also be achieved through the oxidative cyclocondensation of aromatic aldehydes and DAMN using a cerium(IV) ammonium (B1175870) nitrate/nitric acid catalyst system. nih.gov

| Reactants | Catalyst/Reagents | Intermediate Product |

| Diaminomaleonitrile, Trimethyl orthobutyrate | Acid catalyst | 2-Propylimidazole-4,5-dicarbonitrile |

| Aromatic aldehydes, Diaminomaleonitrile | Cerium(IV) ammonium nitrate/nitric acid | 2-Aryl-4,5-dicarbonitrile imidazoles |

Benzimidazole and 2-Methylbenzimidazole Routes

Benzimidazole and its substituted derivatives, such as 2-methylbenzimidazole, provide a direct route to asymmetric this compound derivatives through a multi-step synthesis. nih.gov This process begins with the oxidative cleavage of the benzene (B151609) ring of the benzimidazole precursor to form the corresponding imidazole-4,5-dicarboxylic acid. nih.gov

A four-step procedure starting from 2-methylbenzimidazole or benzimidazole has been developed to produce asymmetric N-(aryl)-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamides. nih.gov The key steps involve:

Oxidation of the benzimidazole derivative to the imidazole-4,5-dicarboxylic acid. nih.gov

Conversion of the dicarboxylic acid to a diimidazo[1,5-a:1′,5′-d]pyrazine-1,6-dicarbonyl dichloride derivative. nih.gov

Reaction with an aryl amine to form an N¹,N⁶-bis(aryl)-diimidazo[1,5-a:1′,5′-d]pyrazine-1,6-dicarboxamide. nih.gov

Finally, reaction with morpholine (B109124) to yield the asymmetric imidazole-4,5-dicarboxamide. nih.gov

| Precursor | Key Intermediate | Final Product Class |

| 2-Methylbenzimidazole | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | Asymmetric 2-methyl-1H-imidazole-4,5-dicarboxamides |

| Benzimidazole | 1H-Imidazole-4,5-dicarboxylic acid | Asymmetric 1H-imidazole-4,5-dicarboxamides |

Conventional Synthetic Routes

The conversion of imidazole-4,5-dicarboxylic acid into this compound and its derivatives typically follows conventional organic synthesis pathways involving esterification and subsequent amidation, or direct amidation. Another important step in creating diverse derivatives is the alkylation of the imidazole ring.

Esterification of Imidazole-4,5-dicarboxylic Acid

A common strategy to facilitate the formation of dicarboxamides is to first convert the carboxylic acid groups of IDA into esters. This esterification step enhances the reactivity of the carbonyl carbons towards nucleophilic attack by amines. A standard procedure for this transformation involves refluxing IDA in an alcohol, such as methanol, in the presence of a strong acid catalyst like concentrated sulfuric acid. nih.gov The resulting diester, for instance, dimethyl 1H-imidazole-4,5-dicarboxylate, can then be isolated and used in the subsequent amidation step. nih.gov

| Starting Material | Reagents | Product | Reaction Condition |

| Imidazole-4,5-dicarboxylic acid | Methanol, Concentrated H₂SO₄ | Dimethyl 1H-imidazole-4,5-dicarboxylate | Reflux for 6 hours |

Alkylation of Diester Intermediates

Further functionalization of the imidazole ring can be achieved through N-alkylation of the diester intermediates. The alkylation of methyl imidazole-4(5)-carboxylate with reagents like methyl bromoacetate (B1195939) can occur in both neutral and alkaline media. researchgate.net This reaction can lead to a mixture of monoalkylation products at the N-1 and N-3 (equivalent to N-1 of the tautomer) positions, resulting in a mixture of 1,4- and 1,5-isomers. researchgate.net In some cases, dialkylation can also occur, leading to the formation of 1,3-disubstituted imidazolium (B1220033) salts. researchgate.net The choice of reaction conditions and the nature of the substituents on the imidazole ring can influence the regioselectivity of the alkylation. researchgate.net

| Substrate | Alkylating Agent | Products |

| Methyl imidazole-4(5)-carboxylate | Methyl bromoacetate | Mixture of 1,4- and 1,5-isomers |

| Imidazole-4(5)-carboxylic anilide | Methyl bromoacetate | Selectively the 1,4-isomer |

Amidation of Diester Intermediates

The synthesis of this compound and its N-substituted derivatives is frequently achieved through the amidation of corresponding diester intermediates, such as dimethyl or diethyl 1H-imidazole-4,5-dicarboxylate. This method involves the reaction of the diester with ammonia or a primary or secondary amine. The imidazole-4,5-dicarboxylic acid scaffold is readily derivatized with amines to yield imidazole-4,5-dicarboxamides (I45DCs).

The reaction typically proceeds by nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester group, leading to the displacement of the alcohol (methanol or ethanol). This process is often carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The use of a sealed tube or pressure vessel is common when working with volatile amines like ammonia or methylamine (B109427) to maintain a sufficient concentration of the nucleophile.

For the synthesis of the parent this compound, the diester is treated with an excess of ammonia. The reaction can be performed using aqueous or alcoholic ammonia solutions. The general reaction is as follows:

Reaction Scheme for Amidation of Dimethyl 1H-imidazole-4,5-dicarboxylate

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Dimethyl 1H-imidazole-4,5-dicarboxylate | Ammonia (NH₃) | This compound |

The synthesis of dissymmetrically disubstituted imidazole-4,5-dicarboxamides can be achieved through a step-wise amidation of the diester. By carefully controlling the stoichiometry of the amine and the reaction conditions, it is possible to selectively amidate one of the two ester groups. The resulting mono-amide mono-ester can then be reacted with a different amine to yield the dissymmetrically substituted product.

Alternative and Green Synthetic Approaches

In addition to the traditional amidation of diesters, several alternative and more environmentally friendly ("green") synthetic routes to 1H-imidazole-4,5-dicarboxylic acid, the precursor to the dicarboxamide, have been explored.

Formaldehyde and Nitric Acid Oxidation Routes

A patented process describes the preparation of imidazole-4,5-dicarboxylic acid starting from imidazole. This method involves a two-stage process. In the first stage, imidazole is reacted with a 2- to 5-fold molar excess of formaldehyde at elevated temperatures. This reaction is advantageously carried out in an aqueous solution in the presence of a strong base, such as an alkali metal hydroxide (B78521) (e.g., KOH or NaOH). The resulting reaction mixture contains various hydroxymethylated imidazole derivatives.

In the second stage, this mixture is treated with nitric acid at temperatures ranging from 100° to 140° C. The nitric acid acts as an oxidizing agent, converting the hydroxymethyl groups into carboxylic acid functionalities, thus yielding imidazole-4,5-dicarboxylic acid. This process is considered economical due to the use of inexpensive starting materials.

Key Parameters of the Formaldehyde and Nitric Acid Oxidation Route

| Parameter | Description |

|---|---|

| Starting Material | Imidazole |

| Reagents | Formaldehyde, Strong Base (e.g., NaOH, KOH), Nitric Acid |

| Temperature (Stage 1) | Elevated temperatures |

| Temperature (Stage 2) | 100° to 140° C |

Reaction with Carbon Dioxide and Alkali Metal Compounds

The direct carboxylation of the imidazole ring using carbon dioxide (CO₂) in the presence of alkali metal compounds to produce 1H-imidazole-4,5-dicarboxylic

Yield Optimization and Scalability Considerations

Optimizing reaction yields and ensuring the scalability of synthetic routes are critical aspects in the production of this compound and its derivatives. Research efforts have focused on refining synthetic methodologies to improve efficiency, reduce costs, and enable the production of these compounds on a larger scale for further investigation and application.

Key strategies for yield optimization often involve the careful selection of starting materials, reaction conditions, and purification techniques. For instance, the synthesis of the precursor, imidazole-4,5-dicarboxylic acid, can be achieved in good yields from inexpensive starting materials. One notable process involves reacting imidazole with a 2- to 5-fold molar amount of formaldehyde at elevated temperatures, followed by treatment with nitric acid, to produce the dicarboxylic acid with a total yield of 77.0%. google.com Another approach, the oxidation of benzimidazole derivatives, has also been reported to produce imidazole-4,5-dicarboxylic acid intermediates in high yields, such as 80%. nih.govrsc.org

The conversion of the dicarboxylic acid to the dicarboxamide is a crucial step where optimization is paramount. The direct amidation of imidazole-4,5-dicarboxylic acid with various amines and amino acid esters is a common strategy. nih.gov The yields of these reactions can vary significantly, ranging from low to excellent (20-96%), depending on the specific amines used and the reaction conditions employed. nih.gov This variability highlights the necessity of tailoring the coupling method to the specific substrates.

Research Findings on Yield Optimization

Several studies provide specific data on reaction yields under various conditions, which are essential for comparing and selecting optimal synthetic routes.

| Precursor/Derivative | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Reference |

| Imidazole-4,5-dicarboxylic acid | Imidazole, Formaldehyde | Nitric acid, 100-140°C | 77.0 | google.com |

| 2-Methylimidazole-4,5-dicarboxylic acid | 2-Methylbenzimidazole | Hydrogen peroxide, Sulfuric acid, 110-120°C | 80 | nih.govrsc.org |

| 2-Propylimidazole-4,5-dicarboxylic acid | Diaminomaleonitrile, Trimethylortho butyrate | Acetic acid, Toluene; then conc. HCl | 68 | quickcompany.in |

| 4,5-bis[2-(2-(2-methoxyethoxy)ethoxy)ethoxycarbonyl]imidazole | Imidazole-4,5-dicarboxylic acid | Thionyl chloride, then triethylene glycol monomethyl ether | 63 | nih.gov |

| Dissymmetrically disubstituted imidazole-4,5-dicarboxamides | Imidazole-4,5-dicarboxylic acid derivatives | Various amino acid esters and alkanamines | 20-96 | nih.gov |

From a scalability perspective, the simplicity of the procedure, availability of reagents, and ease of purification are as important as the reaction yield. The development of parallel synthesis techniques has been instrumental in creating large libraries of dissymmetrically disubstituted imidazole-4,5-dicarboxamides for screening purposes. nih.gov This approach, while not strictly large-scale synthesis in a single batch, demonstrates the robustness and scalability of the underlying chemical reactions to produce a diverse range of compounds efficiently.

Processes that minimize the need for chromatographic purification are particularly attractive for scaling up. For example, procedures that result in a high-purity solid product that can be isolated by simple filtration and washing are highly desirable. quickcompany.in The choice of inexpensive and readily available starting materials, such as imidazole and formaldehyde, also significantly enhances the economic feasibility of scaling up the synthesis of the core imidazole-4,5-dicarboxylic acid scaffold. google.com

Derivatization Strategies and Structure Activity Relationships Sar of 1h Imidazole 4,5 Dicarboxamide Scaffolds

N-Substitution Patterns and Their Influence

The nitrogen atoms of the imidazole (B134444) ring and the amide functionalities are key points for introducing chemical diversity. Modifications at these positions significantly impact the molecule's properties and biological activity.

Alkyl and Aralkyl Substitutions

Aralkyl substitutions, such as a 4-chlorobenzyl group, have also been explored. These bulkier groups can occupy specific pockets in target proteins, potentially enhancing binding affinity and inhibitory activity. The nature of the aralkyl substituent, including the presence and position of electron-withdrawing or donating groups on the aromatic ring, can fine-tune the electronic properties of the imidazole core and influence biological activity. nih.gov For example, in a series of 1H-imidazole-4,5-dicarboxamide derivatives designed as SARS-CoV-2 main protease inhibitors, the presence of a p-chlorophenyl amide at one of the carboxamide positions resulted in the highest inhibitory activity. nih.gov

Amino Acid Ester and Alkanamine Conjugates

A particularly fruitful derivatization strategy involves the conjugation of amino acid esters and alkanamines to the carboxamide groups at the C4 and C5 positions. mdpi.comnih.gov This approach generates dissymmetrically disubstituted 1H-imidazole-4,5-dicarboxamides that can present a variety of pharmacophoric features. mdpi.comresearchgate.net The amino acid side chains introduce natural recognition elements that can interact with biological targets. psu.edu

A library of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides was created by combining various amino acid esters and alkanamines. mdpi.com The alkanamine building blocks included small and large aliphatic chains, as well as aromatic and cyclic amines, to create a diverse set of molecules with drug-like properties. nih.gov The synthesis of these conjugates often proceeds through pyrazine (B50134) intermediates. mdpi.com

Modifications at Carbon Positions (C2, C4, C5)

Modifications at the carbon atoms of the imidazole ring (C2, C4, and C5) are crucial for tuning the scaffold's properties.

C2 Position: The C2 position of the imidazole ring is a key site for substitution. Introducing a methyl group at this position has been shown to be beneficial for the inhibitory activity against the SARS-CoV-2 main protease. nih.gov In contrast, derivatives without a substituent at the C2 position generally exhibit lower activity. nih.gov Other groups, such as a trifluoromethyl group, can also be introduced at the C2 position to enhance properties like thermal stability and hydrophobicity.

C4 and C5 Positions: The C4 and C5 positions are primarily functionalized with carboxamide groups, which are derived from the parent imidazole-4,5-dicarboxylic acid. mdpi.commdpi.comresearchgate.net These carboxamide groups are essential for the scaffold's ability to form key hydrogen bonds and can be derivatized with a wide array of amines to explore SAR. mdpi.comnih.gov The synthesis of asymmetrically substituted dicarboxamides allows for the fine-tuning of the molecule's interaction with its biological target. nih.gov

Intramolecular Hydrogen Bonding Interactions

A defining feature of this compound derivatives is the formation of a strong intramolecular hydrogen bond. mdpi.comnih.govresearchgate.net This interaction typically occurs between the N-H of one carboxamide group and the carbonyl oxygen of the adjacent carboxamide group, forming a stable seven-membered quasi-ring. researchgate.net

This intramolecular hydrogen bond has several important consequences:

It pre-disposes the molecule to a folded conformation rather than an extended one. researchgate.net

It contributes to the molecule's ability to mimic the structure of purines. mdpi.comnih.gov

The strength of this hydrogen bond has been estimated to be around 14 ± 1 kcal/mol in DMSO-d6. researchgate.net

The presence of this intramolecular hydrogen bond is a consistent feature observed in the crystal structures of a wide variety of imidazole-4,5-dicarboxylic acid derivatives. mdpi.comresearchgate.net Spectroscopic evidence, such as the downfield chemical shift of the involved amide proton in ¹H-NMR spectra, confirms the existence of this bond in solution. nih.gov For instance, in the ¹H-NMR spectrum of one derivative, the NH amide proton signal appeared at a low field of 13.49 ppm, indicative of its involvement in strong intramolecular hydrogen bonding. nih.gov

Conformational Analysis and Mimicry of Biological Ligands (e.g., Purines, Adenosines)

The this compound scaffold, with its specific substitution patterns and intramolecular hydrogen bonding, serves as an effective mimic of purine (B94841) and adenosine (B11128) structures. mdpi.comnih.gov This structural mimicry is the basis for their potential to act as competitive inhibitors of enzymes that utilize purine-based substrates like ATP, such as kinases. mdpi.comnih.govresearchgate.net

The imidazole ring corresponds to the five-membered ring of the purine system, while the fused quasi-ring formed by the intramolecular hydrogen bond mimics the six-membered ring. The substituents on the dicarboxamide groups can then project into the space normally occupied by the substituents on the purine ring of the natural ligand.

Conformational analysis, through both computational studies and experimental techniques like X-ray crystallography and NMR, is crucial for understanding the three-dimensional arrangement of these molecules and how they interact with their biological targets. nih.govmdpi.com These studies have confirmed the prevalence of the folded, hydrogen-bonded conformation that is key to their purine-mimicking properties. nih.govmdpi.comresearchgate.net

Methodologies for SAR Elucidation

The elucidation of structure-activity relationships for this compound derivatives relies on a combination of synthetic and analytical techniques.

Parallel Synthesis: A key methodology is the use of parallel synthesis to rapidly generate large libraries of compounds with diverse substitution patterns. mdpi.comnih.gov This allows for the efficient exploration of a wide chemical space. For example, a library of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides was prepared using this approach. mdpi.com

Purification and Characterization: The synthesized compounds are typically purified by column chromatography on silica (B1680970) gel and characterized by techniques such as LC-MS and ¹H-NMR spectroscopy to confirm their identity and purity. mdpi.comnih.gov

Biological Screening: The purified compounds are then subjected to biological screening assays to evaluate their activity against specific targets. This can include enzyme inhibition assays, antiviral assays, or other relevant biological tests. nih.gov

Molecular Modeling and Docking: Computational methods, including molecular docking and molecular dynamics simulations, are employed to rationalize the observed SAR and to predict the binding modes of the most active compounds within the target's active site. nih.govmdpi.com These studies help to visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and inhibitory potency.

The following table provides a summary of representative this compound derivatives and their reported biological activities, illustrating the impact of different derivatization strategies.

| Compound Name | N-Substitution | C2-Substitution | C4/C5-Substitution | Reported Biological Activity |

| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | - | Methyl | 4-Chlorophenyl amide, Morpholine (B109124) amide | SARS-CoV-2 main protease inhibitor (IC₅₀ = 4.79 µM) nih.gov |

| Imidazole-4,5-dicarboxamide derivative | Not specified | Not specified | Not specified | Dengue virus inhibitor (EC₅₀ = 0.93 mM) |

| 4-(Phenylcarbamoyl)-1H-imidazole-5-carboxylic acid | - | - | Phenyl amide, Carboxylic acid | Inhibitor of HIV-1 integrase-LEDGF/p75 interaction (IC₅₀ = 6 µM) nih.gov |

| N⁵-(4-guanidinobutyl)-N²-(n-hexyl)-1H-imidazole-2,5-dicarboxamide | - | - | 4-Guanidinobutyl amide, n-Hexyl amide | HCV NS3 protease inhibitor (IC₅₀ = 1.9 µM) mdpi.com |

Biological and Medicinal Applications of 1h Imidazole 4,5 Dicarboxamide Derivatives

Anticancer Activity.researchgate.netmdpi.comresearchgate.net

The quest for novel anticancer agents has led to the investigation of various synthetic compounds, with 1H-imidazole-4,5-dicarboxamide derivatives showing considerable promise. ontosight.ai Their mechanism of action often involves targeting key cellular processes involved in cancer cell growth and survival.

Inhibition of Cell Proliferation (e.g., HL-60 cells).researchgate.net

A notable aspect of the anticancer profile of this compound derivatives is their ability to inhibit the proliferation of cancer cells. Studies have specifically highlighted their activity against human promyelocytic leukemia (HL-60) cells. A series of N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs) were synthesized and evaluated for their antiproliferative effects. acs.org A significant number of these derivatives were found to inhibit the proliferation of HL-60 cells, with IC50 values typically falling within the 2.5 to 25 µM range as determined by the MTS mitochondrial functional assay. researchgate.netacs.org This indicates a potent effect on the viability and growth of these cancer cells.

In other studies, various imidazole (B134444) derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines. For instance, certain imidazole hybrids have shown efficacy against leukemia cell lines, with some compounds inhibiting five different leukemia cell lines by 73.57% to 82.55%. mdpi.com One particular derivative was found to be 1.66 times more effective than the standard anticancer drug 5-fluorouracil (B62378) against HL-60 cells. mdpi.com

Table 1: Antiproliferative Activity of Selected Imidazole Derivatives against HL-60 Cells

| Compound/Derivative | Activity | Reference |

|---|---|---|

| N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs) | IC50 values in the 2.5−25 μM range. researchgate.netacs.org | researchgate.netacs.org |

| Imidazole hybrid (compound 55) | 1.66 times more effective than 5-fluorouracil. mdpi.com | mdpi.com |

Interaction with Kinases (e.g., CDK2) and ATP-Binding Sites.researchgate.netnih.govresearchgate.net

The design of many this compound derivatives has been inspired by the structures of known kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs). researchgate.netacs.org CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is a common feature of cancer. mdpi.com The structural framework of these imidazole derivatives, particularly the presence of an intramolecular hydrogen bond, allows them to mimic substituted purines like adenosine (B11128). researchgate.netnih.gov This mimicry enables them to act as potential competitive inhibitors at the ATP-binding site of kinases. nih.govresearchgate.net

The structure-activity relationship (SAR) of these compounds is consistent with the expected hydrogen bonding interactions within the ATP-binding site of CDK2. researchgate.netacs.org This targeted interaction with a key regulator of the G1/S transition in the cell cycle provides a molecular basis for their antiproliferative effects. acs.org Furthermore, novel imidazole-4-N-acetamide derivatives have been developed and shown to inhibit the activity of purified CDK1, -2, -5, and -9. CDK2, in complex with cyclin E, was found to be particularly sensitive to these compounds, with IC50 values in the submicromolar range. mdpi.com

Cytostatic Effects.nih.gov

Beyond inducing cell death, some this compound derivatives exert cytostatic effects, meaning they can inhibit cell growth and division without necessarily causing immediate cell death. For example, a 1H-imidazole-4,5-dicarboxylic acid dimethyl ester derivative with an ethyl morpholino ligand (compound 1) and a 1H-imidazole-4,5-diamide derivative with a morpholino moiety (compound 5) have demonstrated selective but modest cytostatic effects against human cervix carcinoma (HeLa) cells, with IC50 values of 24 µM and 32 µM, respectively. nih.gov Another imidazole derivative containing a pyrrolidine (B122466) moiety showed a selective cytostatic effect on HeLa cells with an IC50 of 9.5 µM. nih.gov Importantly, these effects were observed without concomitant cytotoxicity to normal human fibroblasts, suggesting a degree of selectivity for cancer cells. nih.gov

Antiviral Activity.researchgate.netjchemrev.com

In addition to their anticancer properties, derivatives of this compound have shown potential as antiviral agents. ontosight.ai The imidazole scaffold has been identified in compounds with inhibitory activity against various viruses, including Dengue virus and Human Immunodeficiency Virus (HIV). nih.gov

SARS-CoV-2 Main Protease Inhibition.nih.govrsc.org

A significant area of recent research has focused on the potential of this compound derivatives to inhibit the SARS-CoV-2 main protease (Mpro), also known as 3CL protease. nih.govrsc.org This enzyme is essential for the replication of the virus, making it a prime target for antiviral drug development. nih.govnih.gov

A study exploring asymmetric imidazole-4,5-dicarboxamide derivatives identified several compounds with inhibitory potency against the SARS-CoV-2 main protease. nih.govrsc.org In vitro fluorogenic assays revealed that these derivatives could effectively inhibit the enzyme. nih.gov One of the most potent compounds, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2), exhibited an IC50 of 4.79 ± 1.37 μM. nih.govrsc.org Notably, these compounds were also found to be non-toxic to human cells. nih.govrsc.org

Computational studies, including molecular docking and dynamics simulations, have further supported the potential of imidazole derivatives as SARS-CoV-2 Mpro inhibitors. mdpi.com These studies have shown that various imidazole derivatives can bind with high affinity to the active site of Mpro, which is characterized by a catalytic dyad of Cys145 and His41. nih.govmdpi.com

Table 2: Inhibitory Activity of an Imidazole Derivative against SARS-CoV-2 Main Protease

| Compound | IC50 (μM) | Reference |

|---|---|---|

| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) | 4.79 ± 1.37 | nih.govrsc.org |

Enzyme kinetic studies have been conducted to elucidate the mechanism by which these imidazole derivatives inhibit the SARS-CoV-2 main protease. nih.govrsc.org These studies have demonstrated that the inhibition is competitive, indicating that the compounds interact with the active site of the enzyme. nih.gov This competitive inhibition prevents the natural substrate from binding, thereby blocking the protease's function and inhibiting viral replication. The interaction at the active site is a key finding that validates the design strategy for these inhibitors. nih.gov

Molecular Docking Studies in Viral Protease Binding

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or enzyme (receptor). This method is instrumental in drug discovery for identifying potential inhibitors of viral enzymes, such as proteases, which are crucial for viral replication.

In the context of this compound derivatives, molecular docking studies have been employed to understand their potential as viral protease inhibitors. For instance, research into inhibitors for the SARS-CoV-2 main protease (Mpro), a critical enzyme for the virus's replication, has utilized this approach. nih.govrsc.org A study involving asymmetric imidazole-4,5-dicarboxamide derivatives designed fourteen compounds based on the structure of the SARS-CoV-2 Mpro active site. nih.govrsc.org Molecular docking and subsequent enzyme kinetic studies were performed to elucidate the binding interactions and confirm that the compounds interact with the active site of the protease. nih.govrsc.org These computational predictions are a crucial step in rational drug design, guiding the synthesis of more potent and specific inhibitors.

Similarly, a structure-based design approach was used to develop 1H-imidazole-2,5-dicarboxamide derivatives as peptidomimetics of NS4A, a cofactor required for the activation of the Hepatitis C Virus (HCV) NS3 protease. nih.govmdpi.compreprints.org Molecular dynamics simulations were conducted to rationalize the differences in structure-activity relationships between active and inactive compounds, providing insights into their binding modes. mdpi.compreprints.org

Dengue Virus (DENV) and Yellow Fever Virus (YFV) Inhibition

Derivatives of this compound have demonstrated notable in vitro activity against flaviviruses, specifically the Dengue virus (DENV) and Yellow Fever virus (YFV). nih.gov A high-throughput screening assay identified an imidazole 4,5-dicarboxamide (I45DC) derivative as having potent DENV inhibitory activity. nih.govjchemrev.comresearchgate.net This led to the synthesis of a novel class of disubstituted I45DCs. nih.govresearchgate.net

Subsequent antiviral testing revealed that some of these first-generation compounds were active against both DENV and YFV in the micromolar range. nih.gov For example, one compound potently inhibited DENV replication with a half-maximal effective concentration (EC50) of 0.93 μM in Vero cells. nih.govresearchgate.net Another derivative displayed the highest antiviral potency against YFV with an EC50 of 1.85 μM. nih.govresearchgate.netmdpi.com These findings highlight that imidazole-4,5-dicarboxylic amides are a promising scaffold for the development of anti-flavivirus agents. nih.gov Further optimization of this scaffold has led to derivatives with enhanced inhibitory properties against both DENV and YFV. nih.gov

Table 1: In Vitro Antiviral Activity of Selected this compound Derivatives against DENV and YFV

| Compound ID | Virus | Cell Line | EC50 (μM) | Source(s) |

|---|---|---|---|---|

| 15a | DENV | Replicon Assay | 2.50 | nih.govkuleuven.be |

| 15a | YFV | Replicon Assay | 3.47 | nih.govkuleuven.be |

| 15b | YFV | Vero Cells | 1.85 | nih.govresearchgate.net |

| 20a | DENV | Vero Cells | 0.93 | nih.govresearchgate.net |

| 20b | DENV | Vero Cells | 0.93 | nih.govresearchgate.net |

| 6b | DENV | Vero Cells | 0.5 | nih.gov |

| 6d | DENV | Vero Cells | 0.5 | nih.gov |

| 7a | DENV | Vero Cells | 0.5 | nih.gov |

| 6n | YFV | Vero Cells | 0.4 | nih.gov |

Hepatitis C Virus (HCV) NS3 Protease Inhibition

The Hepatitis C Virus (HCV) NS3 protease is a serine protease that is essential for viral replication, making it a prime target for antiviral drug development. nih.govgoogle.com Researchers have explored derivatives of the imidazole dicarboxamide scaffold as potential inhibitors of this enzyme.

A structure-based design approach led to the creation of 1H-imidazole-2,5-dicarboxamide derivatives. nih.govmdpi.compreprints.org These compounds were designed to act as peptidomimetics of NS4A, a viral protein that is a necessary cofactor for the activation of the NS3 protease. nih.govmdpi.compreprints.org The imidazole scaffold was intended to mimic the core amino acid sequence of NS4A that is crucial for binding to and activating the NS3 protease. nih.govmdpi.compreprints.org

In vitro assays demonstrated that some of the synthesized compounds could compete with and displace the NS4A cofactor from the NS3 protein. nih.govmdpi.com One particular derivative, N5-(4-guanidinobutyl)-N2-(n-hexyl)-1H-imidazole-2,5-dicarboxamide (MOC-24), was shown to inhibit the binding of the NS4A peptide with a half-maximal inhibitory concentration (IC50) of 1.9 ± 0.12 µM in a fluorescence anisotropy assay. nih.govmdpi.compreprints.org This compound also demonstrated inhibition of the NS3 protease's enzymatic activity in a fluorometric assay. nih.govmdpi.compreprints.org These findings suggest that these imidazole derivatives are a novel class of NS3 inhibitors that function by preventing the necessary association with its cofactor, NS4A. nih.govpreprints.org

HIV-1 Protease Inhibition

The human immunodeficiency virus type 1 (HIV-1) protease is another critical enzyme for viral maturation and a well-established target for antiretroviral therapy. Early reports have indicated that imidazole-4,5-dicarboxylic acid (I45DC) and its derivatives, including those with primary or secondary amides, are active against HIV-1 protease. nih.govmdpi.com This suggests that the imidazole-4,5-dicarboxamide scaffold has potential as a platform for developing novel HIV-1 protease inhibitors. Further research into the structure-activity relationships of these compounds could lead to the identification of more potent and specific inhibitors of this key viral enzyme.

Antimicrobial and Antibacterial Activity

The imidazole ring is a fundamental component of many compounds exhibiting a broad spectrum of biological activities, including antimicrobial and antibacterial effects. nih.gov Derivatives of this compound have been investigated for their potential to combat various bacterial strains. biosynth.com

Research has shown that certain derivatives of this compound possess significant antimicrobial properties. These compounds have been tested against a range of both Gram-positive and Gram-negative bacteria, showing promise in inhibiting their growth. The versatility of the imidazole scaffold allows for the synthesis of numerous derivatives, which have been evaluated for their antibacterial efficacy against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov

Disruption of Bacterial Cell Wall Synthesis

One of the proposed mechanisms by which this compound derivatives exert their antibacterial effects is through the disruption of bacterial cell wall synthesis. The bacterial cell wall is a crucial structure that provides shape and protection from osmotic stress, making its synthesis pathway an excellent target for antibiotics. Interference with this process can lead to cell lysis and bacterial death. While the specific interactions are a subject of ongoing research, the disruption of cell wall integrity is a key hypothesis for the action of these compounds.

Interference with Bacterial Protein Synthesis

Another potential mechanism of antibacterial action for this compound derivatives is the interference with bacterial protein synthesis. Proteins are essential for all cellular functions, and their synthesis is a complex process involving ribosomes and various enzymes. By targeting components of this machinery, these compounds can halt bacterial growth and proliferation. Hydrogen bonding interactions between the dicarboxamide moiety and biological targets within the bacteria are thought to play a role in this inhibitory activity. biosynth.com

Inhibition of Bacterial Efflux Pumps (e.g., AcrAB-TolC)

Multidrug efflux pumps are a primary mechanism by which Gram-negative bacteria develop resistance to antibiotics. The AcrAB-TolC efflux pump is a major contributor to this resistance in species like Escherichia coli. nih.govbmbreports.org Consequently, the inhibition of this pump is a key strategy to restore the efficacy of existing antibiotics. nih.gov

Recent research has focused on asymmetric imidazole-4,5-dicarboxamide derivatives as potential inhibitors of the AcrAB-TolC pump. rsc.org Through a multi-step virtual screening process, novel compounds featuring a morpholine (B109124) moiety were identified and synthesized. rsc.org These derivatives were then evaluated for their ability to inhibit the AcrB component of the pump in vitro. rsc.org The findings from these studies are crucial for the design and development of effective efflux pump inhibitors that can be used in combination with antibiotics to combat resistant bacterial infections. rsc.orgoamjms.eu

The development of these inhibitors is considered a promising approach to address the challenge of antibiotic resistance. oamjms.eu The AcrAB-TolC system is known for its broad substrate specificity, extruding a wide range of toxic compounds, including many clinically relevant antibiotics. bmbreports.org Therefore, targeting this pump can help in resensitizing bacteria to current therapeutic agents. nih.gov

| Compound Type | Target | Screening Method | Key Structural Feature | Outcome | Reference |

|---|---|---|---|---|---|

| Asymmetric imidazole-4,5-dicarboxamide derivatives | AcrAB-TolC efflux pump in E. coli | Multistep virtual screening | Morpholine moiety | Identified as potential inhibitors of AcrB in vitro | rsc.org |

Anticoccidial Activity

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the poultry industry worldwide. google.comnih.gov The emergence of drug-resistant strains of Eimeria has created an urgent need for the development of new and effective anticoccidial drugs. google.com Derivatives of this compound have shown considerable promise in this area. google.com

Efficacy against Eimeria spp.

Novel derivatives of this compound have demonstrated significant anticoccidial effects, particularly against Eimeria species that have developed resistance to existing drugs. google.com These compounds have been evaluated for their efficacy against various commercially important species, including Eimeria tenella, Eimeria acervulina, Eimeria maxima, and Eimeria necatrix. google.com The demonstrated activity against resistant strains highlights the potential of this chemical class to provide new solutions for controlling coccidiosis. google.com

Development of Novel Therapeutic Agents for Poultry

The potent anticoccidial activity of this compound derivatives has spurred research into their development as therapeutic agents for poultry. google.com These compounds can be formulated into anticoccidial drugs for administration to chickens and other poultry. google.com A patent for novel derivatives of this compound highlights their use in preparing such drugs, indicating a clear path toward commercial application. google.com The development of these new agents is a critical step in managing a disease that causes billions of dollars in economic losses annually. acs.org

| Target Pathogen | Key Advantage | Application | Reference |

|---|---|---|---|

| Eimeria tenella, Eimeria acervulina, Eimeria maxima, Eimeria necatrix | Effective against drug-resistant strains | Development of novel anticoccidial drugs for poultry | google.com |

Enzyme Inhibition and Protein-Ligand Interactions

The biological activity of this compound derivatives is often attributed to their ability to interact with and inhibit specific enzymes. This inhibitory action is a cornerstone of their therapeutic potential in various applications, including as antiviral and anticancer agents. nih.govontosight.ai

Binding to Active and Allosteric Sites

Derivatives of this compound can inhibit enzyme activity by binding to either the active site or to allosteric sites. By occupying these sites, they can prevent the natural substrate from binding, thereby halting the catalytic activity of the enzyme. For instance, asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized to target the active site of the SARS-CoV-2 main protease, a crucial enzyme for viral replication. nih.govrsc.org Molecular docking studies are instrumental in elucidating these binding interactions and understanding the specific residues involved. nih.gov The ability of these compounds to mimic substituted purines allows them to be potential competitive inhibitors for enzymes that use ATP.

Enzyme Kinetic Studies

Enzyme kinetic studies are essential for characterizing the mechanism of inhibition. Such studies have been performed on this compound derivatives to clarify their inhibitory mechanisms. nih.govrsc.org For example, kinetic analyses of the inhibition of the SARS-CoV-2 main protease by these derivatives revealed a competitive inhibition mechanism. nih.govrsc.org This finding confirms that the compounds interact with the enzyme at the active site. nih.govrsc.org These kinetic studies provide quantitative data on the potency of the inhibitors, such as their IC50 values, and are crucial for the optimization of lead compounds in drug discovery programs. nih.govrsc.org

| Enzyme Target | Binding Site | Inhibition Mechanism | Example Derivative | IC50 Value | Reference |

|---|---|---|---|---|---|

| SARS-CoV-2 Main Protease | Active Site | Competitive | N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) | 4.79 ± 1.37 μM | nih.govrsc.org |

Enhancement of Solubility and Bioavailability in Drug Formulations

The therapeutic efficacy of any active pharmaceutical ingredient (API) is intrinsically linked to its solubility and bioavailability. For the this compound scaffold and its derivatives, which are often characterized by poor aqueous solubility, enhancing these two parameters is a critical step in drug development. acs.orgnih.gov Researchers have explored various strategies, ranging from modifying the compound's physicochemical properties to employing advanced formulation techniques, to overcome these challenges. The unique structure of this compound is considered valuable for its potential to improve the solubility and bioavailability profiles of drug formulations. chemimpex.com

A key aspect of assessing bioavailability is understanding a substance's ability to penetrate cell membranes. eco-vector.com The distribution of a compound between an organic phase and water, expressed by the partition coefficient (logP), serves as a crucial model for its distribution between the cell membrane and extracellular fluid. eco-vector.com For derivatives of 1H-imidazole-4,5-dicarboxylic acid (IDC), both theoretical calculations and experimental determinations of logP are employed to predict and evaluate their bioavailability. eco-vector.com

One study focused on determining the logP of various IDC derivatives to compare theoretical and experimental values. eco-vector.com The distribution coefficients were successfully determined from optical density data, providing insight into the lipophilicity and potential bioavailability of these compounds. eco-vector.com

Beyond inherent lipophilicity, the physical characteristics of the drug substance play a significant role. Research on the synthesis of 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarboxamide revealed that the compound possesses low aqueous solubility. acs.org In such cases, the particle size of the API can have a substantial effect on its dissolution rate, which in turn affects its bioavailability. acs.org

Advanced formulation and structural modification strategies have shown considerable promise in addressing solubility and bioavailability issues for imidazole derivatives and other poorly soluble drugs.

Supramolecular Complexation: One effective method involves the formation of supramolecular complexes. For instance, creating a 1:1 complex with β-cyclodextrin has been shown to improve the water solubility of certain drugs, leading to better bioavailability. mdpi.com This approach encapsulates the hydrophobic drug molecule within the cyclodextrin's more hydrophilic cavity, enhancing its dissolution in aqueous environments.

Cocrystallization: Crystal engineering offers a sophisticated route to tailor the physicochemical properties of APIs. nih.gov The formation of cocrystals, which are multicomponent systems of an API and a suitable coformer held together by non-covalent bonds, can significantly enhance the solubility, dissolution rate, and bioavailability of the parent drug. brieflands.com This technique can be applied to acidic, basic, or non-ionizable APIs, making it a versatile strategy for this compound derivatives. brieflands.com

Structural Modification: Altering the chemical structure of the parent molecule is another key strategy. Researchers have found that incorporating the imidazole-4,5-dicarboxylic acid scaffold into peptide-like macrocycles can lead to increased bioavailability compared to their acyclic peptide counterparts. nih.gov These 14-membered macrocyclic rings represent a new class of structures with drug-like properties, such as conforming to Lipinski's rule-of-five for hydrogen bond donors and acceptors. nih.gov The resulting macrocycles were found to have molecular weights under 500 g/mol and cLogP values well within the desired range for drug-like compounds. nih.gov

These diverse approaches highlight the multifaceted efforts to optimize the pharmaceutical properties of this compound derivatives, ensuring their potential as therapeutic agents can be fully realized.

Research Findings on Solubility and Bioavailability Enhancement

The following table summarizes various strategies and findings related to improving the solubility and bioavailability of this compound and related derivatives.

| Strategy | Derivative/Compound Class | Key Finding/Principle | Source(s) |

| Physicochemical Property Assessment | 1H-imidazole-4,5-dicarboxylic acid derivatives | The experimental determination of the lipophilicity index (logP) is used to evaluate and predict bioavailability. | eco-vector.com |

| Particle Size Control | 1-(4-Chlorobenzyl)-1H-imidazole-4,5-dicarboxamide | For compounds with low aqueous solubility, the particle size can significantly affect the dissolution rate and bioavailability. | acs.org |

| Structural Modification (Macrocyclization) | Peptide-like macrocycles containing imidazole-4,5-dicarboxylic acid | Macrocyclization can increase bioavailability compared to acyclic analogues; the resulting compounds show favorable "drug-like" properties (MW < 500, cLogP < 5). | nih.gov |

| Formulation (Supramolecular Complexes) | General principle for poorly soluble drugs | Formation of inclusion complexes with carriers like β-cyclodextrin can improve water solubility and bioavailability. | mdpi.com |

| Formulation (Cocrystallization) | General principle for poorly soluble APIs | Cocrystals formed with water-soluble coformers can significantly enhance the aqueous solubility and dissolution rate of the API. | nih.govbrieflands.com |

Physicochemical Properties of Selected Imidazole-4,5-dicarboxamide Macrocycles

This table presents the calculated "drug-like" properties for a series of 14-membered macrocycles incorporating the imidazole-4,5-dicarboxylic acid scaffold, demonstrating their compliance with established pharmaceutical guidelines.

| Compound Type | Molecular Weight (g/mol) | Calculated LogP (cLogP) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Reference |

|---|---|---|---|---|---|

| Imidazole-based Macrocycles | < 500 | -1.70 to 3.31 | 3 | 5 | nih.gov |

Computational and Theoretical Studies on 1h Imidazole 4,5 Dicarboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between 1H-imidazole-4,5-dicarboxamide derivatives and their biological targets.

Detailed research findings from molecular docking studies have shown that derivatives of this compound can effectively interact with various biological targets, influencing their activity. For instance, in the context of antiviral research, these compounds have been investigated as potential inhibitors of viral proteases.

A notable application has been in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), a crucial enzyme for the virus's replication. nih.gov Docking studies have been employed to design and predict the binding of asymmetric imidazole-4,5-dicarboxamide derivatives to the active site of Mpro. nih.gov These in silico analyses help to clarify the inhibitory mechanism, suggesting that the compounds interact with key residues within the active site. nih.gov For example, studies have envisioned the amide bond of the imidazole-4,5-dicarboxamide mimicking a peptide bond to interact with catalytic residues like Cys145, with the imidazole (B134444) ring occupying the S1 pocket and other substituents occupying adjacent pockets. nih.gov

Furthermore, molecular docking has been utilized to study the interaction of this compound derivatives with other protein targets. For example, the binding affinity of these compounds to Bovine Serum Albumin (BSA) and DNA has been investigated, revealing significant interactions that suggest potential medicinal activity. tandfonline.com In the study of HIV, molecular docking has been used to understand the interactions of 5-carbonyl-1H-imidazole-4-carboxamide derivatives with the HIV-1 integrase protein at the integrase-LEDGF/p75 interface. researchgate.net These simulations have shown specific hydrogen bonding between the compound and key amino acid residues of the integrase. researchgate.net

The following table summarizes some of the key findings from molecular docking studies on this compound derivatives:

| Target Protein | Key Findings |

| SARS-CoV-2 Main Protease (Mpro) | Asymmetric imidazole-4,5-dicarboxamide derivatives show potential as competitive inhibitors, binding to the active site. nih.gov |

| Bovine Serum Albumin (BSA) and DNA | 2-propyl-1H-imidazole-4,5-dicarboxylate complexes exhibit significant binding affinity. tandfonline.com |

| HIV-1 Integrase | 5-carbonyl-1H-imidazole-4-carboxamide derivatives form hydrogen bonds with key residues at the protein-protein interaction interface. researchgate.net |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study this compound and its derivatives to understand their structural, electronic, and reactive properties.

DFT calculations have been instrumental in corroborating experimental findings, such as those from X-ray crystallography, and in providing a deeper understanding of the molecule's behavior. globalauthorid.comdntb.gov.ua For example, DFT has been used to study the magnetic properties of copper complexes with N,N'-bis(4-fluorophenyl)-1H-imidazole-4,5-dicarboxamide ligands, confirming antiferromagnetic coupling between the copper centers. core.ac.uk

Prediction of Molecular Interactions and Reactivity

DFT calculations are particularly useful for predicting molecular interactions and reactivity. These calculations can determine the distribution of electron density within a molecule, highlighting regions that are more likely to engage in interactions with other molecules. This information is crucial for understanding how this compound derivatives might bind to biological targets. researchgate.net

For instance, DFT has been used to analyze the structure of 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, a related imidazole derivative. These calculations provided insights into the molecule's dipole moment, energy of structure formation, and NMR parameters. orientjchem.org The study also involved Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps, which help to identify the most reactive sites in the molecule. orientjchem.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of how this compound derivatives behave and interact with their environment, complementing the static picture provided by molecular docking.

MD simulations have been conducted to rationalize the structure-activity relationship (SAR) of 1H-imidazole-2,5-dicarboxamide derivatives as inhibitors of the HCV-NS3 protease. kaust.edu.sakaust.edu.sapreprints.org By simulating the behavior of both active and inactive compounds in complex with the enzyme, researchers can understand the subtle differences in their interactions that lead to variations in inhibitory activity. kaust.edu.sakaust.edu.sapreprints.org These simulations can reveal the stability of the ligand-protein complex and the key interactions that are maintained over time.

In the context of SARS-CoV-2 research, MD simulations have been used to affirm the binding affinity and stability of imidazole-based compounds with the main protease. bohrium.com

Structure Prediction and Conformation Analysis

The three-dimensional structure of a molecule is intimately linked to its function. Computational methods for structure prediction and conformational analysis are therefore essential for understanding the properties of this compound.

Systematic crystallographic analysis of diamide (B1670390) derivatives of imidazole-4,5-dicarboxylic acid has revealed the formation of reliable hydrogen-bonding motifs in the solid state. An intramolecular seven-membered hydrogen-bonded conformation is consistently formed in derivatives where it is sterically feasible, leading to a stable molecular conformation that influences how the molecules pack together in a crystal.

Advanced Spectroscopic and Analytical Characterization for Research on 1h Imidazole 4,5 Dicarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-Imidazole-4,5-dicarboxamide and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecule's atomic framework.

In ¹H NMR spectra of this compound derivatives, the chemical shifts of the protons provide valuable insights. For instance, in a study of 1-pentyl-1H-imidazole-4,5-dicarboxamide in DMSO-d₆, the following peaks were observed: δ 10.617 (1H, s), δ 7.927 (1H, s), δ 7.915 (1H, s), δ 7.737 (1H, s), δ 7.505 (1H, s), δ 4.416-4.388 (2H, m), δ 1.709-1.650 (2H, m), 1.301-1.244 (2H, m), δ 1.208-1.162 (2H, m), δ 0.85 (3H, m). google.com Similarly, for 1-hexyl-1H-imidazole-4,5-dicarboxamide, the peaks were at δ 10.615 (1H, s), δ 7.916 (2H, s), δ 7.736 (1H, s), δ 7.505 (1H, s), δ 4.387-4.416 (2H, m), δ 1.642-1.700 (2H, m), δ 1.187-1.278 (6H, m), δ 0.852 (3H, m). google.com These spectra help in confirming the presence and chemical environment of different protons in the molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. For a derivative, N-(2-chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, the ¹³C NMR spectrum in DMSO-d₆ showed peaks at δ 163.42, 157.26, 145.87, and other values, confirming the carbon framework. rsc.org

Table 1: Representative ¹H NMR Data for 1-Alkyl-1H-imidazole-4,5-dicarboxamide Derivatives in DMSO-d₆

| Compound | δ (ppm) and Multiplicity |

| 1-Pentyl-1H-imidazole-4,5-dicarboxamide | 10.617 (s, 1H), 7.927 (s, 1H), 7.915 (s, 1H), 7.737 (s, 1H), 7.505 (s, 1H), 4.416-4.388 (m, 2H), 1.709-1.650 (m, 2H), 1.301-1.244 (m, 2H), 1.208-1.162 (m, 2H), 0.85 (m, 3H) |

| 1-Hexyl-1H-imidazole-4,5-dicarboxamide | 10.615 (s, 1H), 7.916 (s, 2H), 7.736 (s, 1H), 7.505 (s, 1H), 4.387-4.416 (m, 2H), 1.642-1.700 (m, 2H), 1.187-1.278 (m, 6H), 0.852 (m, 3H) |

Data sourced from patent literature, specific assignments may vary based on experimental conditions. google.com

Mass Spectrometry (LC-MS, HRMS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its analogs. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are routinely employed.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for analyzing complex reaction mixtures and purified compounds. researchgate.net For instance, in the synthesis of asymmetric imidazole-4,5-dicarboxamide derivatives, LC-MS was used to characterize the purified compounds. researchgate.net

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For example, the HRMS data for N5-(4-fluorophenyl)-N4-(2-(3-methyl-1H-pyrazol-5-yl)phenyl)-1H-imidazole-4,5-dicarboxamide was calculated as C₂₂H₁₈F₁N₅O₂S₁ [M-H]⁺: 421.1128 and found to be 421.1117. kuleuven.be This level of accuracy is crucial for confirming the identity of newly synthesized compounds. In another study, the HRMS-ESI for N-(2,5-dichlorophenyl)-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide was calculated as C₁₅H₁₄Cl₂N₄O₃ m/z [M+H]⁺ 369.0521 and found to be 369.0560. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its parent compound, 1H-imidazole-4,5-dicarboxylic acid, displays characteristic absorption bands.

For 1H-imidazole-4,5-dicarboxylic acid, characteristic peaks include those for N-H stretching, C=N stretching of the imidazole (B134444) ring, and the carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid groups. nih.govacs.org For instance, the functionalization of silver nanoparticles with 1H-imidazole-4,5-dicarboxylic acid showed new peaks at 1400 cm⁻¹ (C=N) and 3445 cm⁻¹ (N-H stretching), which are characteristic of the imidazole group. nih.govacs.org In the synthesis of asymmetric imidazole-4,5-dicarboxamide derivatives, IR spectroscopy was used to identify key functional groups, with νₘₐₓ values reported in cm⁻¹. rsc.org For example, N-(2-chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide showed IR peaks at 3242, 1653, and 1285 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Frequencies for Imidazole-4,5-dicarboxamide Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| N-H Stretch | 3445 | nih.govacs.org |

| C=O Stretch (Amide) | 1634 - 1678 | rsc.orgresearchgate.net |

| C=N Stretch (Imidazole) | 1400 | nih.govacs.org |

Note: The exact frequencies can vary depending on the specific derivative and the sample preparation method (e.g., KBr disc, ATR). nih.gov

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystal. It provides information about the crystal structure, including unit cell dimensions and space group.

Single Crystal X-ray Diffraction for Structural Elucidation

Single crystal X-ray diffraction provides the most definitive structural information for crystalline compounds like this compound derivatives. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Systematic crystallographic analysis of diamide (B1670390) derivatives of imidazole-4,5-dicarboxylic acid has revealed the formation of reliable hydrogen-bonding motifs in their solid-state structures. The carboxamide nitrogen-hydrogen groups act as hydrogen bond donors, while the carbonyl oxygen atoms and ring nitrogen atoms serve as hydrogen bond acceptors. This extensive hydrogen bonding network plays a crucial role in the solid-state packing of these molecules. For instance, the structures of several novel 1H-imidazole-4,5-dicarboxylic acid/amide derivatives have been unambiguously determined by single crystal X-ray crystallography. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity and determining the yield of this compound and its derivatives. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

In the synthesis of 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarboxamide, HPLC was used to confirm the purity of the final product to be greater than 99%. acs.org The method can be adapted for both analytical and preparative purposes. For instance, a reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) can be employed for the analysis of the related compound, 1H-imidazole-4,5-dicarboxylic acid. sielc.com This method is scalable and can be used for isolating impurities in preparative separations. sielc.com

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is often used to study the electronic transitions within a molecule and can be applied to the analysis of this compound derivatives.

For example, a copper complex with N⁴,N⁵-bis(4-fluorophenyl)-1H-imidazole-4,5-dicarboxamide exhibited a d-d transition at 676 nm in its electronic spectrum. rsc.org In another study, the functionalization of silver nanoparticles with 1H-imidazole-4,5-dicarboxylic acid resulted in a slight red shift in the surface plasmon resonance peak from 393 to 397 nm, confirming the modification. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of a compound by measuring its change in mass as a function of temperature. While detailed TGA data for the specific compound this compound is not extensively available in the public domain, the thermal behavior of structurally related imidazole derivatives provides valuable insights into its expected stability.

Research on various ligands and complexes derived from the imidazole-4,5-dicarboxamide and imidazole-4,5-dicarboxylic acid core indicates a generally high degree of thermal stability. For instance, certain ditopic imidazole-4,5-dicarboxamide ligands have been reported to be stable at temperatures below approximately 300°C, highlighting the inherent thermal robustness of this heterocyclic scaffold. Current time information in Bangalore, IN.

For comparative purposes, the thermal properties of closely related compounds are summarized below:

Table 1: Thermal Decomposition Data of Related Imidazole Compounds

| Compound Name | Decomposition Temperature (°C) | Notes |

| 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | 283 (decomposition) | The electron-withdrawing trifluoromethyl group can influence thermal stability. |

| 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) | 369 (decomposition) | This dicarbonitrile derivative exhibits very high thermal stability. mdpi.com |

| Coordination polymer of 2-propyl-1H-imidazole-4,5-dicarboxylic acid | > 270 | Shows rapid weight loss above this temperature, corresponding to the decomposition of the host network. researchgate.net |

These findings suggest that this compound likely possesses good thermal stability, with decomposition expected to occur at elevated temperatures. The strong intermolecular hydrogen bonding facilitated by the amide groups is expected to contribute significantly to its thermal robustness. However, without direct experimental TGA data, the precise decomposition pathway and associated weight loss percentages for this compound remain to be definitively established. Further research is required to fully characterize its thermal properties.

Future Research Directions and Emerging Applications of 1h Imidazole 4,5 Dicarboxamide

Development of Novel Therapeutic Agents for Neglected Diseases

The 1H-imidazole-4,5-dicarboxamide core structure is a promising starting point for the development of therapeutics against neglected tropical diseases and other challenging infections. The adaptability of this scaffold allows for the synthesis of derivatives with potent activity against various pathogens.

Research has highlighted the potential of these compounds against flaviviruses. A series of imidazole-4,5-dicarboxamide derivatives demonstrated inhibitory action against both Dengue virus (DENV) and Yellow fever virus (YFV) in the micromolar range. nih.govjchemrev.com Specifically, high-throughput screening identified derivatives that inhibit the DENV-2 replicon, with some compounds showing potent activity against DENV in Vero cells and others exhibiting high efficacy against YFV. nih.govjchemrev.comresearchgate.net

Another significant area of application is in combating parasitic diseases like coccidiosis in poultry, a major economic concern in the agricultural sector. google.com Derivatives of this compound have shown significant anticoccidial effects, particularly against strains of Eimeria that have developed resistance to existing drugs. google.com This has opened an urgent and critical path for developing new anticoccidial drugs. google.com

Table 1: Investigated Therapeutic Applications for Neglected Diseases

| Disease | Pathogen/Target | Compound Class | Key Findings | References |

|---|---|---|---|---|

| Dengue Fever | Dengue virus (DENV) | Imidazole-4,5-dicarboxamide derivatives | Inhibition of DENV-2 replicon; potent activity in micromolar range. | nih.gov, jchemrev.com, researchgate.net |

| Yellow Fever | Yellow fever virus (YFV) | Imidazole-4,5-dicarboxamide derivatives | High antiviral activity against YFV. | nih.gov, jchemrev.com |

Exploration of New Biological Targets and Pathways

The structural features of this compound and its derivatives make them adept at interacting with a variety of biological targets, leading to the exploration of new therapeutic pathways.

A significant focus has been on viral enzymes. Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as inhibitors of the SARS-CoV-2 main protease (Mpro) , a crucial enzyme for viral replication. rsc.orgnih.gov One derivative, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, showed notable potency against this target. rsc.org Enzyme kinetic and molecular docking studies confirmed that these compounds interact with the active site of the protease. rsc.orgnih.gov

These scaffolds have also been investigated as inhibitors of HIV-1 integrase . jchemrev.comresearchgate.net Specifically, 5-carbonyl-1H-imidazole-4-carboxamides were identified as allosteric inhibitors that disrupt the interaction between HIV-1 integrase and the host protein LEDGF/p75. jchemrev.comresearchgate.net Furthermore, derivatives of imidazole-4,5-dicarboxylic acid have been reported to be active against HIV-1 protease . kuleuven.be

In the context of Hepatitis C, 1H-imidazole-2,5-dicarboxamide derivatives have been developed as NS4A peptidomimetics to inhibit the HCV-NS3 protease, a critical factor for viral maturation. kaust.edu.sa Other research suggests that this compound may inhibit topoisomerase II , an enzyme essential for DNA replication. biosynth.com The ability of the imidazole-4,5-dicarboxamide scaffold to mimic substituted purines also suggests its potential as an inhibitor of kinases by competing for the ATP binding site. mdpi.com

Table 2: Emerging Biological Targets for this compound Derivatives

| Biological Target | Associated Disease/Process | Compound Class | Mechanism of Action | References |

|---|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | Asymmetric imidazole-4,5-dicarboxamides | Inhibition of viral replication enzyme. | rsc.org, nih.gov |

| HIV-1 Integrase-LEDGF/p75 Interaction | HIV/AIDS | 5-carbonyl-1H-imidazole-4-carboxamides | Allosteric inhibition of protein-protein interaction. | researchgate.net, jchemrev.com |

| HIV-1 Protease | HIV/AIDS | Imidazole-4,5-dicarboxylic acid derivatives | Inhibition of viral maturation enzyme. | kuleuven.be |

| HCV-NS3 Protease | Hepatitis C | 1H-imidazole-2,5-dicarboxamides | Act as NS4A peptidomimetics to inhibit protease. | kaust.edu.sa |

| Topoisomerase II | General (e.g., Cancer) | This compound | Inhibition of DNA replication. | biosynth.com |

Design of Functional Materials with Tailored Properties

Beyond its biological applications, the this compound scaffold and its precursor, 1H-imidazole-4,5-dicarboxylic acid (H3IMDC), are valuable building blocks for creating functional materials with specific, tailored properties.

H3IMDC is a versatile organic linker used in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. tcichemicals.comresearchgate.net Its structure contains six potential donor atoms (two imidazole (B134444) nitrogens and four carboxylate oxygens), allowing it to coordinate with metal ions in various modes to construct complex multi-dimensional structures. researchgate.net These coordination polymers can exhibit interesting properties, such as photoluminescence. rsc.org

The functional groups of this imidazole core are also ideal for surface modifications. For instance, 1H-imidazole-4,5-dicarboxylic acid has been used to functionalize silver nanoparticles (AgNPs). nih.govacs.org These IDCA@AgNPs serve as dual colorimetric sensors , capable of selectively detecting zinc ions (Zn²⁺) and the amino acid homocysteine (Hcy) in aqueous solutions through aggregation-induced color changes. nih.gov

In the field of renewable energy, imidazole derivatives have been designed as metal-free organic dyes for use as sensitizers in Dye-Sensitized Solar Cells (DSSCs) . uokerbala.edu.iq By modifying the substituents on the imidazole ring, researchers can tune the electronic properties of the dye to optimize performance, with one such derivative achieving a power conversion efficiency of 2.01%. uokerbala.edu.iq Additionally, the inherent properties of imidazole derivatives make them effective corrosion inhibitors for metals like copper and aluminum in acidic environments. bohrium.combohrium.com

Table 3: Applications in Functional Materials

| Material Type | Core Molecule | Application | Key Property | References |

|---|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | 1H-imidazole-4,5-dicarboxylic acid | Gas adsorption, Catalysis | Porous structure, Photoluminescence | researchgate.net, rsc.org |

| Nanoparticle Sensors | 1H-imidazole-4,5-dicarboxylic acid | Colorimetric detection of Zn²⁺ and Hcy | Surface functionalization, Selective binding | nih.gov, acs.org |

| Dye-Sensitized Solar Cells (DSSCs) | Imidazole derivatives | Solar energy conversion | Light absorption, Electron donation | uokerbala.edu.iq |

Advancements in Sustainable Synthesis Methods

The increasing demand for environmentally friendly chemical processes has spurred research into sustainable methods for synthesizing this compound and its derivatives. These "green chemistry" approaches aim to improve efficiency, reduce waste, and use less hazardous materials.

One significant advancement is the development of one-pot, multi-component reactions under solvent-free conditions. tandfonline.com The use of a magnetically removable and reusable Fe₃O₄@C@PrNHSO₃H nanoparticle catalyst exemplifies this approach, offering high catalytic activity over multiple cycles. tandfonline.com Theoretical studies have also provided a foundation for optimizing reaction conditions by revealing that water molecules can act as a crucial catalyst, significantly lowering the energy barrier for certain reaction steps and enhancing efficiency. researchgate.net